molecular formula C11H8BrFN2O4 B15302199 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

Cat. No.: B15302199
M. Wt: 331.09 g/mol
InChI Key: VSWDRLLSHZCZOU-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a 1,3-diazinane-2,4-dione (2,4-dioxo-1,3-diazinan-1-yl) substituent at the 5-position, a bromine atom at the 2-position, and a fluorine atom at the 4-position of the benzene ring. This compound combines electron-withdrawing groups (Br, F) with a heterocyclic moiety, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H8BrFN2O4

Molecular Weight

331.09 g/mol

IUPAC Name

2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H8BrFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19)

InChI Key

VSWDRLLSHZCZOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Br)F

Origin of Product

United States

Comparison with Similar Compounds

3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid (CAS: 1598357-06-2)

Structural Similarities and Differences :
This analog lacks the bromine atom at the 2-position but retains the 4-fluoro and 1,3-diazinane substituents. The absence of bromine reduces molecular weight (208.26 g/mol vs. ~306.12 g/mol for the brominated compound) and alters lipophilicity (ClogP decreases by ~1.5 units).

Functional Implications :

  • Acidity: The bromine atom in the target compound enhances the electron-withdrawing effect, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the non-brominated analog (pKa ~3.5–4.0).
  • Bioactivity : Bromine’s presence may improve membrane permeability and binding affinity in biological targets, as seen in brominated agrochemical intermediates ().

Table 1: Physicochemical Comparison

Property Target Compound 3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid
Molecular Formula C₁₁H₈BrFN₂O₄ C₁₁H₉FN₂O₄
Molecular Weight (g/mol) ~306.12 208.26
Key Substituents 2-Br, 4-F, 5-diazinan-2,4-dione 4-F, 3-diazinan-2,4-dione
Likely pKa (Carboxylic Acid) ~2.5–3.0 ~3.5–4.0

4-(2,4-Dioxo-1,3-Diazinan-1-yl)Benzene-1-Sulfonamide (Compound 5, )

Structural Differences :
This analog replaces the benzoic acid group with a sulfonamide moiety. Sulfonamides are stronger acids (pKa ~1.0–2.0) and exhibit distinct hydrogen-bonding capabilities compared to carboxylic acids.

Functional Implications :

  • Applications: Sulfonamide derivatives are well-known antimicrobial agents (), whereas benzoic acid derivatives are often used as enzyme inhibitors or prodrugs.

5-Bromo-2,4-Difluorobenzoic Acid ()

Structural Differences :
This intermediate lacks the 1,3-diazinane ring but shares bromine and fluorine substituents.

Functional Implications :

  • Reactivity : The diazinane ring in the target compound introduces nucleophilic sites (e.g., NH groups) for further functionalization, unlike the purely aromatic bromo-difluorobenzoic acid.
  • Industrial Use : Bromo-fluorobenzoic acids are key intermediates in agrochemicals (e.g., herbicides), while diazinane-containing analogs may target enzymes like thymidylate synthase or proteases.

Hydrazones of 4-Fluorobenzoic Acid ()

Structural Differences :
These compounds feature hydrazone or oxadiazoline moieties instead of the diazinane ring.

Functional Implications :

  • Bioactivity: Hydrazones exhibit antimicrobial properties (), whereas diazinane rings may confer anti-inflammatory or anticancer activity, as seen in quinazolinone derivatives ().
  • Stability : The diazinane ring’s conjugated carbonyl groups enhance stability under physiological conditions compared to hydrazones, which are prone to hydrolysis.

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